![molecular formula C13H18NO7P B14493540 Diethyl [1-(2H-1,3-benzodioxol-5-yl)-2-nitroethyl]phosphonate CAS No. 63509-19-3](/img/structure/B14493540.png)
Diethyl [1-(2H-1,3-benzodioxol-5-yl)-2-nitroethyl]phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl [1-(2H-1,3-benzodioxol-5-yl)-2-nitroethyl]phosphonate is an organic compound that features a benzodioxole ring, a nitro group, and a phosphonate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl [1-(2H-1,3-benzodioxol-5-yl)-2-nitroethyl]phosphonate typically involves the reaction of 1-(2H-1,3-benzodioxol-5-yl)-2-nitroethanol with diethyl phosphite under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the mixture is heated to facilitate the formation of the phosphonate ester.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl [1-(2H-1,3-benzodioxol-5-yl)-2-nitroethyl]phosphonate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Hydrolysis: The phosphonate ester can be hydrolyzed to the corresponding phosphonic acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Electrophiles such as halogens, nitrating agents, or sulfonating agents.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Reduction: Formation of the corresponding amine.
Substitution: Various substituted benzodioxole derivatives.
Hydrolysis: Formation of the corresponding phosphonic acid.
Aplicaciones Científicas De Investigación
Diethyl [1-(2H-1,3-benzodioxol-5-yl)-2-nitroethyl]phosphonate has several scientific research applications, including:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry:
Material Science: Utilized in the synthesis of novel materials with specific properties.
Biological Studies: Investigated for its potential biological activity and interactions with various biomolecules.
Mecanismo De Acción
The mechanism of action of Diethyl [1-(2H-1,3-benzodioxol-5-yl)-2-nitroethyl]phosphonate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amine, which can then interact with various enzymes or receptors. The benzodioxole ring may also play a role in binding to specific sites on proteins or other biomolecules, influencing their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
Diethyl [1-(2H-1,3-benzodioxol-5-ylamino)methylene]malonate: Similar structure but with an amino group instead of a nitro group.
1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol: Lacks the nitro and phosphonate groups.
(E)-5-(Benzo[d][1,3]dioxol-5-yl)-1-(piperidin-1-yl)pent-2-en-1-one: Contains a piperidine ring and a different functional group arrangement.
Uniqueness
Diethyl [1-(2H-1,3-benzodioxol-5-yl)-2-nitroethyl]phosphonate is unique due to the presence of both a nitro group and a phosphonate ester, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and interactions with biological targets, making it a valuable compound in various research fields.
Propiedades
Número CAS |
63509-19-3 |
|---|---|
Fórmula molecular |
C13H18NO7P |
Peso molecular |
331.26 g/mol |
Nombre IUPAC |
5-(1-diethoxyphosphoryl-2-nitroethyl)-1,3-benzodioxole |
InChI |
InChI=1S/C13H18NO7P/c1-3-20-22(17,21-4-2)13(8-14(15)16)10-5-6-11-12(7-10)19-9-18-11/h5-7,13H,3-4,8-9H2,1-2H3 |
Clave InChI |
KQODHRRBWGENED-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(C(C[N+](=O)[O-])C1=CC2=C(C=C1)OCO2)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


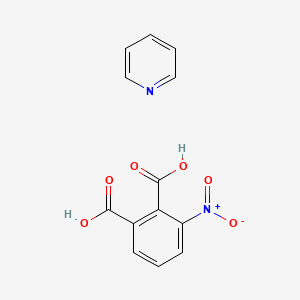

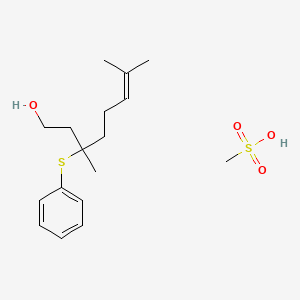
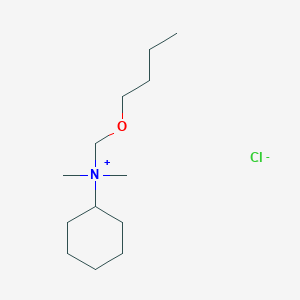
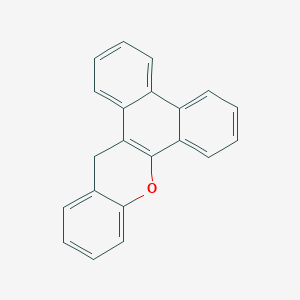

![[(5,6-Dimethoxy-2-phenyl-1H-indol-3-yl)sulfanyl]acetic acid](/img/structure/B14493508.png)
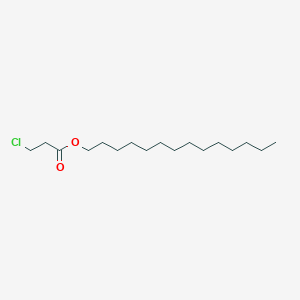
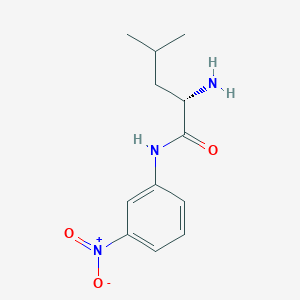

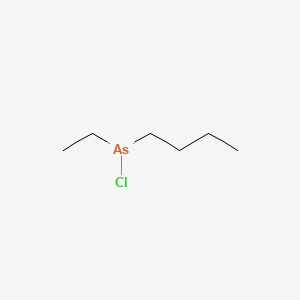
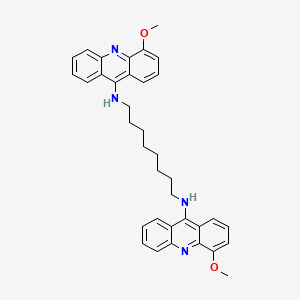
![2,5-Pyrrolidinedione, 1-[(1-methylethoxy)methyl]-](/img/structure/B14493530.png)

